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Comparison of KRAS G12C Inhibitors

Inhibitor
(Mechanism)

Trial /
Source

Tumor Type &
Population

Key Efficacy Data
(ORR, mPFS, mOS)

Key Safety Data
(Grade ≥3 TRAEs)

| Sotorasib (OFF) | CodeBreak 100 (Phase II) [1] | NSCLC (2L+); CRC (2L+); PDAC (2L+) | NSCLC:

ORR 37.1%, mPFS 6.8 mo, mOS 12.5 mo [1] CRC: ORR 9.7% [1] PDAC: ORR 21%, mPFS 4.0 mo [1] |

Information not specified in sources | | Adagrasib (OFF) | KRYSTAL-1 (Phase I/II) [1] | NSCLC (2L+);

CRC (2L+); PDAC (2L+) | NSCLC: ORR 42.9%, mPFS 6.5 mo, mOS 12.6 mo [1] CRC: ORR 19%, mPFS

5.6 mo [1] PDAC: ORR 33.3% [1] | Information not specified in sources | | Elironrasib (RMC-6291) (ON) |

Ph1 RMC-6291-001 (Post-G12Ci) [2] | NSCLC (post-Lumakras/Krazati) | ORR 42%, mPFS 6.2 mo, mDoR

11.2 mo [2] | Grade 3 TRAEs: 8%; No Grade 4/5 TRAEs [2] | | HRS-7058 (Mechanism N/A) | Phase 1 (2025

Data) [3] | Various Advanced Solid Tumors | G12Ci-Naïve NSCLC: ORR 43.5% [3] G12Ci-Pre-treated

NSCLC: ORR 20.6% [3] CRC: ORR 34.1% [3] PDAC: ORR 75.0% [3] | Grade ≥3 TRAEs: 14.1% [3] |

Key Experimental Methodologies

The data in the table above is derived from standardized clinical trial designs that are critical for objective

cross-trial comparison. Key methodological elements include:

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 5 Tech Support

https://www.smolecule.com/products/s12875889?utm_src=pdf-body
https://www.smolecule.com/products/s12875889?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC11097198/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11097198/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11097198/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11097198/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11097198/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11097198/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11097198/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11097198/
https://www.oncologypipeline.com/apexonco/triple-meeting-2025-revolution-hints-post-kras-promise
https://www.oncologypipeline.com/apexonco/triple-meeting-2025-revolution-hints-post-kras-promise
https://www.oncologypipeline.com/apexonco/triple-meeting-2025-revolution-hints-post-kras-promise
https://dailyreporter.esmo.org/esmo-congress-2025/emerging-targets/novel-kras-g12c-and-g12d-inhibitors-show-early-signs-of-activity-in-advanced-solid-tumours
https://dailyreporter.esmo.org/esmo-congress-2025/emerging-targets/novel-kras-g12c-and-g12d-inhibitors-show-early-signs-of-activity-in-advanced-solid-tumours
https://dailyreporter.esmo.org/esmo-congress-2025/emerging-targets/novel-kras-g12c-and-g12d-inhibitors-show-early-signs-of-activity-in-advanced-solid-tumours
https://dailyreporter.esmo.org/esmo-congress-2025/emerging-targets/novel-kras-g12c-and-g12d-inhibitors-show-early-signs-of-activity-in-advanced-solid-tumours
https://dailyreporter.esmo.org/esmo-congress-2025/emerging-targets/novel-kras-g12c-and-g12d-inhibitors-show-early-signs-of-activity-in-advanced-solid-tumours
https://dailyreporter.esmo.org/esmo-congress-2025/emerging-targets/novel-kras-g12c-and-g12d-inhibitors-show-early-signs-of-activity-in-advanced-solid-tumours
https://www.smolecule.com/products/s12875889?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Study Populations: Trials typically enroll patients with locally advanced or metastatic, KRAS G12C-

mutant solid tumors confirmed via genomic testing (e.g., tissue or liquid biopsy) [4]. Many studies
focus on patients who have progressed on prior systemic therapy, though some newer studies

include pre-treated populations specific to prior KRAS G12C inhibitors [2] [3].
Primary Endpoints: The most common primary endpoint for early-phase trials is Objective
Response Rate (ORR), defined as the proportion of patients with a predefined reduction in tumor
burden (complete or partial response) as assessed by blinded independent central review using

RECIST 1.1 criteria [5] [1].
Secondary Endpoints: These provide deeper context on the durability and clinical benefit of a

response. They include:
Progression-Free Survival (PFS): Time from treatment start to disease progression or death

from any cause [6].
Overall Survival (OS): Time from treatment start to death from any cause [6].

Duration of Response (DoR): Time from first documented response to disease progression
[2].

Disease Control Rate (DCR): Proportion of patients who achieve a complete response, partial
response, or stable disease [3].

Safety Monitoring: All treatment-related adverse events (TRAEs) are systematically recorded and
graded for severity according to the CTCAE (Common Terminology Criteria for Adverse Events)
guidelines [3].

Mechanisms and Resistance Landscape

Understanding the mechanism of action and resistance is fundamental to interpreting a drug's therapeutic

index.

"ON" vs. "OFF" Inhibitors: Most approved KRAS G12C inhibitors (Sotorasib, Adagrasib) are "OFF"
inhibitors; they selectively trap the KRAS G12C protein in its inactive, GDP-bound state [7] [1]. In

contrast, newer agents like Elironrasib (RMC-6291) are "ON" inhibitors; they form a complex with
cyclophilin A to inhibit the active, GTP-bound form of KRAS, which is a distinct mechanism that may

help overcome resistance to "OFF" inhibitors [2] [1].
Major Resistance Mechanisms: A significant challenge limiting the therapeutic index of KRAS G12C

inhibitors is the rapid development of resistance, which can be intrinsic (present before treatment) or
acquired (developing during treatment) [7] [1].

Bypass Signaling: Reactivation of the MAPK pathway through upstream Receptor Tyrosine
Kinases (RTKs) or mutations in parallel pathways (e.g., MET, BRAF, NRAS) [1].

KRAS Alterations: Acquired secondary mutations in KRAS itself (e.g., G12D/R, G13D, Y96C,
R68S) that prevent drug binding [1].
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Histologic Transformation: A rare but documented mechanism involves the tumor

transforming from adenocarcinoma to squamous cell carcinoma [1].
Co-alterations: Baseline co-mutations in genes like KEAP1, STK11, or CDKN2A are

associated with poorer outcomes and may contribute to primary resistance [6] [1].

The diagram below illustrates the key resistance mechanisms to KRAS G12C "OFF" inhibitors.
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Future Directions and Combination Strategies

To overcome resistance and improve the therapeutic index, numerous combination strategies are under

clinical investigation [1] [8]:

Vertical Pathway Inhibition: Combining KRAS G12C inhibitors with upstream (SHP2, SOS1
inhibitors) or downstream (MEK inhibitors) targets to achieve more complete pathway suppression.

Immunotherapy Combinations: Leveraging the potential of KRAS G12C inhibitors to create a more
pro-inflammatory tumor microenvironment, thus synergizing with PD-1/PD-L1 checkpoint inhibitors

[9].
Other Novel Agents: Combinations with CDK4/6, mTOR, or EGFR inhibitors are also being

explored, particularly for colorectal cancer [1].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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